N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Description
This compound is a bis-indole acetamide derivative featuring two indole moieties linked via a thioether-containing acetamide backbone. The structure includes:
- Indole rings: Both 1H-indole units, with one substituted at the 1-position by a 2-oxo-2-piperidin-1-ylethyl group.
- Thioether linkage: A sulfur atom bridges the ethyl chain and the indole-3-yl group.
- Piperidine moiety: A six-membered nitrogen-containing ring, likely influencing lipophilicity and target binding.
Properties
IUPAC Name |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c32-25(30-13-6-1-7-14-30)18-31-17-21(19-8-3-5-11-23(19)31)26(33)27(34)28-12-15-35-24-16-29-22-10-4-2-9-20(22)24/h2-5,8-11,16-17,29H,1,6-7,12-15,18H2,(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRSIEAOYHSYCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCSC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and piperidine intermediates, followed by their coupling through a series of condensation and substitution reactions. Common reagents used in these reactions include acyl chlorides, amines, and thiols under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized reaction pathways can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Synthetic Routes
The synthesis typically involves multi-step organic reactions, including alkylation , nucleophilic substitution , and amide coupling (Figure 1). Key steps are outlined below:
Reactivity of Functional Groups
The compound’s reactivity is governed by its functional groups:
- Indole Rings :
-
Sulfanyl Bridge :
- Oxidizable to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA.
- Acts as a nucleophile in SN2 reactions with alkyl halides.
- Acetamide Group :
- Piperidine Substituent :
Oxidation of Sulfanyl Group
Treatment with 3-chloroperbenzoic acid (mCPBA) in dichloromethane converts the sulfanyl (-S-) bridge to sulfoxide (-SO-) or sulfone (-SO₂-):
Hydrolysis of Acetamide
In acidic conditions (6M HCl, 100°C), the acetamide group hydrolyzes to form a carboxylic acid :
Alkylation of Piperidine Nitrogen
The piperidine nitrogen reacts with alkyl halides (e.g., methyl iodide) in THF to form quaternary ammonium salts:
Stability Under Experimental Conditions
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential therapeutic applications due to its interaction with various biological targets. Research indicates that derivatives of this compound exhibit:
- Antimicrobial Activity : Similar compounds have demonstrated significant efficacy against various pathogens. The methoxy groups enhance membrane penetration, leading to increased antimicrobial effectiveness against bacteria and fungi.
- Anticancer Properties : Studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its structural features allow it to interact with multiple cellular pathways involved in cancer progression.
Biochemical Mechanisms
The mechanisms of action for methyl 4-({[2-methoxy-2-(2-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate involve:
- Receptor Interaction : The compound interacts with various receptors, influencing biochemical pathways related to inflammation and cell survival. For instance, it may modulate the activity of indole derivatives that are known to affect neurotransmitter systems, thereby impacting neurodegenerative diseases .
- Oxidative Stress Regulation : It has been observed that similar compounds can act as antioxidants, neutralizing free radicals and protecting cells from oxidative damage, which is crucial in conditions like neurodegeneration and cancer .
Antimicrobial Efficacy
In vitro studies have shown that methyl 4-({[2-methoxy-2-(2-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate effectively inhibits the growth of various bacterial strains, including resistant strains. For example:
- A study demonstrated that the compound inhibited Staphylococcus aureus growth by disrupting its cell wall integrity, leading to cell lysis.
Anticancer Activity
Research focusing on the anticancer properties of this compound highlighted its ability to induce apoptosis in human cancer cell lines:
- In one study, treatment with the compound resulted in a significant reduction in cell viability in breast cancer cells through caspase activation and DNA fragmentation assays, indicating its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
*Calculated using PubChem tools.
Structural Variations and Bioactivity Trends
Indole Substitution :
- The target compound ’s dual indole system distinguishes it from simpler analogs like N-acetyltryptamine (). Bis-indole structures often enhance binding affinity to protein targets (e.g., tubulin or kinases) .
- Adamantane-substituted indoles () exhibit antiproliferative effects, suggesting bulky hydrophobic groups improve anticancer activity.
Linker Modifications: The thioether in the target compound may confer redox activity or improved membrane permeability compared to ether or methylene linkers . Piperidine vs.
Bioactivity Insights: Antimicrobial activity in correlates with thioacetamide and triazinoindole groups, which disrupt microbial membranes or enzymes. Protein degradation () is linked to fluorophenyl and urea moieties, absent in the target compound, suggesting divergent mechanisms.
Biological Activity
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a complex organic compound that features an indole moiety, which is known for its significant biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and virology.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 468.58 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C26H28N4O3S |
Antiviral Properties
Research indicates that this compound exhibits antiviral activity, particularly against RNA viruses. It has been shown to inhibit the RNA-dependent RNA polymerase (RdRp) of respiratory syncytial virus (RSV) and influenza A virus, effectively reducing viral replication rates. The mechanism involves binding to the RdRp, which is crucial for viral RNA synthesis.
Anticancer Activity
In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The compound was found to arrest the cell cycle at the G2/M phase, suggesting a mechanism that disrupts normal cell division .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 6.21 | Induction of apoptosis |
| HepG2 | 8.91 | Cell cycle arrest at G2/M phase |
Mechanistic Studies
The biological activity of this compound can be attributed to its interaction with specific cellular targets. For instance, it has been reported to inhibit key signaling pathways involved in inflammation and cancer progression. It reduces pro-inflammatory gene expression in animal models of arthritis, indicating its potential as an anti-inflammatory agent.
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Antiviral Efficacy : In a study examining its effects on RSV and influenza A, the compound significantly lowered viral titers in infected cell cultures, demonstrating its potential as a therapeutic agent for viral infections.
- Cancer Research : A study conducted on MCF-7 and HepG2 cells showed that treatment with the compound resulted in a marked decrease in cell viability, with subsequent analysis revealing apoptosis induction through mitochondrial pathways .
Q & A
Q. What are the critical considerations for synthesizing N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide?
The synthesis involves multi-step reactions, including indole core formation, sulfanyl group introduction, and piperidine coupling. Key steps:
- Indole Core Synthesis : Use Fischer indole synthesis (phenylhydrazine + ketone under acidic conditions) .
- Sulfanyl Group Attachment : React indole-3-thiol with ethyl bromoacetate in basic media (e.g., NaH in DMF) .
- Piperidine Coupling : Employ carbodiimide-mediated amide bond formation between 2-oxo-2-(piperidin-1-yl)acetic acid and the indole intermediate .
Optimization Tips : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of spectroscopic and chromatographic methods:
- NMR : Verify indole proton signals (δ 7.0–7.5 ppm for aromatic protons) and piperidine methylene groups (δ 1.4–2.8 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 506.3 (calculated for C₂₇H₂₇N₃O₃S) .
- HPLC : Ensure >95% purity using a C18 column (acetonitrile/water mobile phase) .
Q. What solvent systems are optimal for solubility and stability studies?
- Solubility : DMSO (≥50 mg/mL) for biological assays; sparingly soluble in water .
- Stability : Store at –20°C in anhydrous DMSO. Avoid prolonged exposure to light or basic pH (>8.0), which degrades the sulfanyl group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
Methodology :
- Core Modifications : Replace piperidine with azepane or morpholine to alter steric/electronic effects .
- Functional Group Variations : Substitute the acetamide moiety with sulfonamide or urea derivatives to enhance target binding .
- Bioassay Integration : Test analogs against cancer cell lines (e.g., MCF-7, HepG2) and measure IC₅₀ values .
Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate activity with predicted binding affinity for targets like tubulin or kinase enzymes .
Q. How can conflicting bioactivity data across studies be resolved?
Case Example : A study reports IC₅₀ = 1.2 µM against breast cancer cells, while another shows no activity . Resolution Strategies :
- Assay Standardization : Use identical cell lines (e.g., MDA-MB-231) and incubation times (72 hours).
- Impurity Analysis : Check for residual solvents (e.g., DMF) via GC-MS, which may inhibit cell growth .
- Metabolic Stability : Assess compound degradation in cell media via LC-MS/MS .
Q. What experimental approaches identify the primary biological target of this compound?
Stepwise Workflow :
Pull-Down Assays : Immobilize the compound on agarose beads to capture binding proteins from cell lysates .
Proteomic Analysis : Identify proteins via LC-MS/MS (e.g., TIMP-1 or EGFR) .
Validation : Knock down candidate targets using siRNA and measure loss of compound efficacy .
Q. How can researchers optimize yield in large-scale synthesis?
Process Parameters :
- Catalyst Screening : Compare Pd/C (5% w/w) vs. Pd(OAc)₂ for Suzuki-Miyaura coupling steps .
- Solvent Optimization : Replace DCM with toluene for improved reaction scalability .
- Flow Chemistry : Use continuous-flow reactors for indole formation (residence time: 30 min, 80°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
